4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine 4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2640898-01-5
VCID: VC11851460
InChI: InChI=1S/C17H17N9/c1-3-21-26(6-1)16-12-15(19-13-20-16)23-8-10-24(11-9-23)17-14-2-4-22-25(14)7-5-18-17/h1-7,12-13H,8-11H2
SMILES: C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=NC=CN5C4=CC=N5
Molecular Formula: C17H17N9
Molecular Weight: 347.4 g/mol

4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine

CAS No.: 2640898-01-5

Cat. No.: VC11851460

Molecular Formula: C17H17N9

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine - 2640898-01-5

Specification

CAS No. 2640898-01-5
Molecular Formula C17H17N9
Molecular Weight 347.4 g/mol
IUPAC Name 4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Standard InChI InChI=1S/C17H17N9/c1-3-21-26(6-1)16-12-15(19-13-20-16)23-8-10-24(11-9-23)17-14-2-4-22-25(14)7-5-18-17/h1-7,12-13H,8-11H2
Standard InChI Key GVNBTNZCFPAOGZ-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=NC=CN5C4=CC=N5
Canonical SMILES C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=NC=CN5C4=CC=N5

Introduction

Chemical Identity and Structural Features

4-(1H-Pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine belongs to the pyrimidine class, featuring a central pyrimidine ring substituted with a pyrazole group at position 4 and a pyrazolo[1,5-a]pyrazine-linked piperazine moiety at position 6. The IUPAC name reflects its intricate architecture, which combines three heterocyclic systems: pyrimidine, pyrazole, and pyrazolo[1,5-a]pyrazine.

Molecular Characteristics

PropertyValue
Molecular FormulaC18H17N11
Molecular Weight411.42 g/mol
Key Functional GroupsPyrimidine, pyrazole, piperazine, pyrazolo[1,5-a]pyrazine

The compound’s planar pyrimidine core facilitates π-π stacking interactions, while the piperazine linker enhances solubility and conformational flexibility. Pyrazole and pyrazolo[1,5-a]pyrazine substituents contribute to hydrogen-bonding capabilities, critical for target engagement .

Synthesis and Optimization Strategies

The synthesis of this compound involves multi-step organic reactions, leveraging nucleophilic aromatic substitution and cross-coupling methodologies .

Key Synthetic Steps

  • Pyrimidine Core Functionalization:

    • Chlorination of 4,6-dichloropyrimidine using phosphorus oxychloride (POCl3) yields 4-chloro-6-(piperazin-1-yl)pyrimidine.

    • Subsequent Suzuki-Miyaura coupling introduces the pyrazolo[1,5-a]pyrazine moiety to the piperazine ring .

  • Pyrazole Substitution:

    • Pyrazole is introduced via nucleophilic substitution at position 4 of the pyrimidine core, using potassium carbonate (K2CO3) in dimethylformamide (DMF).

Reaction Conditions

  • Solvents: Polar aprotic solvents (DMF, DMSO) optimize reaction kinetics.

  • Catalysts: Palladium catalysts (e.g., Pd(PPh3)4) enable cross-coupling steps .

  • Temperature: Reactions proceed at 80–120°C under inert atmospheres.

Physicochemical and Spectroscopic Properties

The compound exhibits moderate solubility in DMF and DMSO but limited aqueous solubility. Stability studies indicate degradation under acidic conditions (pH < 4), necessitating storage at neutral pH.

Spectroscopic Data

TechniqueKey Findings
NMR (¹H, ¹³C)Confirms substitution patterns and piperazine conformation.
Mass SpectrometryMolecular ion peak at m/z 411.42 [M+H]⁺.
IR SpectroscopyN-H stretches (3300 cm⁻¹) and aromatic C=C vibrations (1600 cm⁻¹).

Comparative Analysis with Structural Analogs

The compound’s uniqueness lies in its hybrid architecture, combining features of purine-like systems and kinase-targeting motifs.

CompoundKey DifferencesBiological Activity
EVT-6599675Purine core instead of pyrimidineAnticancer lead optimization
CPL302253 Pyrazolo[1,5-a]pyrimidine corePI3Kδ inhibition (IC50 = 2.8 nM)
VC11865188Pyrrolidine substituentKinase interaction studies

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator